3H-Imidazo[4,5-b]pyridine-2-methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTNDJAFNBCVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589934 | |
| Record name | 1-(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828242-03-1 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828242-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Significance of Imidazo 4,5 B Pyridine Scaffolds in Modern Medicinal Chemistry
The imidazo[4,5-b]pyridine scaffold is a fused heterocyclic ring system that holds a privileged position in medicinal chemistry. nih.gov Its significance is largely rooted in its structural analogy to purines, the fundamental components of DNA and RNA. cymitquimica.com This bioisosteric relationship means that imidazo[4,5-b]pyridine derivatives can mimic endogenous purines, allowing them to interact with a wide array of biological targets such as enzymes and receptors. cymitquimica.com
This structural feature has made the imidazo[4,5-b]pyridine core a common motif in the design of innovative bioactive compounds. cymitquimica.com Researchers have successfully incorporated this scaffold into molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. cymitquimica.comchemicalbook.com The versatility of the imidazo[4,5-b]pyridine system allows for chemical modifications at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. mdpi.com Consequently, it is recognized as a crucial pharmacophore in the quest for new drugs to treat a variety of diseases. mdpi.com
The Role of Nitrogen Containing Heterocycles As Promising Pharmacophores
Nitrogen-containing heterocycles are organic compounds that contain a ring structure composed of atoms of at least two different elements, one of which is nitrogen. This class of compounds is of immense importance in pharmacology and medicinal chemistry. In fact, a significant percentage of all FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic ring in their structure.
Their prevalence stems from several key factors. Nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules like proteins and nucleic acids. This ability to form multiple interactions is a hallmark of effective pharmacophores—the essential molecular features responsible for a drug's pharmacological activity.
Furthermore, nitrogen heterocycles are widespread in nature, forming the core of many essential biomolecules, including alkaloids, vitamins, and the nucleobases of DNA and RNA. mdpi.com Synthetic chemistry has leveraged this natural precedent, developing a vast library of nitrogen-containing heterocyclic compounds with diverse biological activities, including uses as anticancer and antimicrobial agents. eurjchem.comresearchgate.net The stability and synthetic accessibility of these ring systems make them foundational scaffolds in modern drug discovery programs. mdpi.com
Overview of 3h Imidazo 4,5 B Pyridine 2 Methanamine As a Core Research Compound
Strategies for Constructing the Imidazo[4,5-b]pyridine Ring System
The foundational step in synthesizing the target compound and its analogues is the construction of the bicyclic imidazo[4,5-b]pyridine core. This is predominantly achieved through the formation of the imidazole ring onto a pre-existing pyridine (B92270) structure, primarily starting from ortho-diaminopyridine precursors.
Cyclocondensation Reactions from Ortho-Diaminopyridines
The most conventional and widely employed method for synthesizing the imidazo[4,5-b]pyridine ring system is the cyclocondensation of a pyridine-2,3-diamine with a one-carbon electrophile. mdpi.comnih.gov This reaction involves the two adjacent amino groups reacting with a suitable reagent to form the five-membered imidazole ring.
A variety of reagents can serve as the one-carbon source, leading to different substituents at the 2-position of the final product. Common approaches include:
Carboxylic Acids: Direct condensation with carboxylic acids, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, is a straightforward method. mdpi.com
Aldehydes: The reaction with aldehydes, followed by an oxidative cyclization step, yields 2-substituted imidazo[4,5-b]pyridines. nih.govnih.gov Various oxidizing agents can be used, or in some cases, air oxidation is sufficient.
Orthoesters: Reagents such as triethyl orthoformate can be used to install a hydrogen at the 2-position, providing the unsubstituted imidazo[4,5-b]pyridine core. nih.gov
To synthesize the specific precursor for this compound, a protected glycine (B1666218) derivative can be used in the cyclocondensation step. This strategy introduces the required aminomethyl group at the 2-position in a protected form, which can be deprotected in a subsequent step.
Table 1: Examples of Cyclocondensation Reactions for Imidazo[4,5-b]pyridine Synthesis
| Starting Material | Reagent | Conditions | Product | Ref |
|---|---|---|---|---|
| 2,3-Diaminopyridine | Formic Acid | Reflux | 3H-Imidazo[4,5-b]pyridine | mdpi.com |
| 2,3-Diaminopyridine | Aromatic Aldehydes | Na₂S₂O₅ | 2-Aryl-3H-imidazo[4,5-b]pyridine | nih.gov |
| 2,3-Diaminopyridine | Ethyl Orthoformate | Heat | 3H-Imidazo[4,5-b]pyridine | nih.gov |
Amination and Nitro Group Reduction Sequences
An alternative and highly versatile route to the crucial ortho-diaminopyridine intermediate begins with more readily available nitropyridines, such as 2-chloro-3-nitropyridine. This multi-step sequence allows for the introduction of various substituents on the pyridine ring prior to the imidazole ring formation.
The typical sequence involves two key transformations:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro group at the 2-position by an amine. This step is crucial for introducing a substituent that will ultimately reside on the nitrogen of the pyridine ring in the final product.
Nitro Group Reduction: The nitro group at the 3-position is then reduced to an amino group. This reduction is commonly achieved using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C). The successful completion of this step yields the required 2,3-diaminopyridine derivative, which can then undergo cyclocondensation as described previously.
This stepwise approach provides a strategic advantage for building molecular diversity before the final ring closure.
Synthesis of the 2-Methanamine Moiety on the Imidazo[4,5-b]pyridine Core
Once the imidazo[4,5-b]pyridine core is established, the next phase involves the specific installation of the methanamine group (-CH₂NH₂) at the 2-position. This is often accomplished through a two-step process involving a reactive intermediate.
Formation of 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine Intermediates
A common strategy to introduce the 2-methanamine group is via a 2-(chloromethyl) intermediate. This reactive species can be synthesized by the cyclocondensation of 2,3-diaminopyridine with chloroacetic acid or its derivatives. The chloroacetic acid provides both the C2 carbon and the attached chloromethyl group in a single step. The resulting 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine is a versatile electrophile, primed for subsequent nucleophilic substitution.
Subsequent Amination Reactions to Introduce the Methanamine Group
With the 2-(chloromethyl) intermediate in hand, the final methanamine group is introduced through a nucleophilic substitution reaction. This is typically achieved by reacting the chloromethyl compound with an amine source. Common amination reagents include:
Ammonia (B1221849) (often in the form of ammonium (B1175870) hydroxide (B78521) or as a solution in an organic solvent)
Protected amine equivalents like potassium phthalimide (B116566) (in a Gabriel synthesis), followed by deprotection with hydrazine.
This displacement of the chloride by the nitrogen nucleophile yields the desired (1H-imidazo[4,5-b]pyridin-2-yl)methanamine.
An alternative pathway to the methanamine functional group involves the reduction of a 2-cyano or 2-carboxamide (B11827560) precursor. For instance, a 1H-imidazo[4,5-b]pyridine-2-carbaldehyde can undergo reductive amination, where it first reacts with ammonia to form an imine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) to give the final primary amine. organic-chemistry.orgnih.govyoutube.com
Catalytic Approaches in Imidazo[4,5-b]pyridine Synthesis
Modern synthetic organic chemistry has increasingly turned to transition-metal catalysis to construct heterocyclic scaffolds with greater efficiency and regioselectivity. The synthesis of imidazo[4,5-b]pyridines has benefited significantly from these advancements, particularly through palladium-catalyzed reactions.
A notable catalytic method involves the coupling of 2-chloro-3-aminopyridines with primary amides. organic-chemistry.org This palladium-catalyzed amidation, followed by an in-situ cyclization and dehydration, provides a direct and efficient route to N1- and C2-substituted imidazo[4,5-b]pyridines in a single vessel. organic-chemistry.org This approach avoids the need to pre-form the ortho-diamine and offers excellent control over substitution patterns, which can be challenging to achieve with classical methods. organic-chemistry.org
Table 2: Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines
| Substrate 1 | Substrate 2 | Catalyst / Ligand | Solvent | Key Feature | Ref |
|---|
These catalytic methods often offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional condensation reactions, representing a significant advancement in the synthesis of this important heterocyclic family.
Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is particularly prominent for the functionalization of heterocyclic scaffolds like imidazo[4,5-b]pyridine due to the mild reaction conditions and the commercial availability of a vast array of boronic acids, which are generally less toxic and more environmentally benign than other organometallic reagents. nih.gov
This methodology has been effectively employed for the synthesis of 2-substituted, 6-substituted, and 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov The reaction typically involves the coupling of a halogenated imidazopyridine precursor with an appropriate boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency. For instance, the synthesis of 2,6-diphenyl substituted imidazo[4,5-b]pyridines has been achieved through an optimized Suzuki coupling protocol, allowing for the introduction of various substituents on the phenyl rings to probe structure-activity relationships. nih.gov
Another powerful palladium-catalyzed method for constructing the core scaffold is through amidation reactions. A regioselective, one-vessel synthesis of imidazo[4,5-b]pyridines has been developed by coupling 2-chloro-3-amino-pyridines with primary amides. organic-chemistry.org This process, which proceeds via in situ cyclization and dehydration, is facilitated by palladium catalysts and specialized ligands like Me4tBu-XPhos, enabling quick access to a diverse range of substituted products. organic-chemistry.org The use of precatalysts derived from ligands such as RuPhos and BrettPhos in combination with bases like LiHMDS has also proven effective for C,N-cross coupling reactions of unprotected 3-halo-2-aminopyridines, which are key intermediates for the target scaffold. nih.gov
The table below illustrates typical conditions and components investigated during the optimization of a Suzuki cross-coupling reaction for the synthesis of imidazo[4,5-b]pyridine derivatives. nih.govnih.gov
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ | (A-taphos)₂PdCl₂ |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | NaHCO₃ |
| Solvent System | 1,4-Dioxane/H₂O | Toluene | DMF | tert-Butanol |
| Temperature (°C) | 85-95 | 100 | 110 | 120 |
Expedited Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures directly and efficiently. derpharmachemica.com This method, known as dielectric heating, results from the interaction of the microwaves with polar molecules in the reaction, leading to a rapid and uniform rise in temperature. derpharmachemica.com The primary advantages of MAOS over conventional heating methods include dramatic reductions in reaction times (from hours to minutes), higher product yields, and often cleaner reaction profiles with fewer byproducts. eurjchem.comresearchgate.net
This technology has been successfully applied to the synthesis of 3H-imidazo[4,5-b]pyridine and its derivatives. eurjchem.comresearchgate.net Studies have demonstrated that microwave-assisted methods for preparing compounds like 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine are superior to conventional approaches, offering significantly reduced reaction times and improved yields. eurjchem.comresearchgate.net For example, the condensation of α-halocarbonyls with 2-aminopyridine (B139424) to form imidazo[1,2-a]pyridine (B132010) derivatives can be achieved in as little as 60 seconds under microwave irradiation. researchgate.net
Furthermore, microwave heating can be combined with other modern synthetic strategies to enhance efficiency. Researchers have developed one-pot, three-component reactions under microwave irradiation to construct complex imidazopyridine-based heterocycles. nih.gov This synergistic approach minimizes intermediate workup and purification steps, further streamlining the synthetic process. Microwave-enhanced Suzuki coupling has also been reported, enabling rapid derivatization of the imidazopyridine scaffold. nih.gov The application of MAOS is particularly beneficial for constructing compound libraries for high-throughput screening, where speed and efficiency are paramount.
The following table provides a comparative overview of reaction parameters for conventional versus microwave-assisted synthesis of imidazopyridine analogues, illustrating the typical enhancements offered by MAOS. eurjchem.comresearchgate.netresearchgate.netnih.gov
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Heating Mechanism | Conduction/Convection (Oil Bath) | Dielectric Heating |
| Reaction Time | 5 - 36 hours | 2 - 15 minutes |
| Typical Yield | Low to Moderate (e.g., 30%) | Good to Excellent (e.g., 85-97%) |
| Reaction Conditions | Atmospheric Reflux | Sealed Vessel, Controlled T/P |
Chemical Modifications at the Imidazo[4,5-b]pyridine Nucleus
Substitution Patterns on the Pyridine Ring (e.g., C6, C7)
Modifications on the pyridine portion of the imidazo[4,5-b]pyridine ring, particularly at the C6 and C7 positions, have been shown to significantly influence the biological activity of these compounds.
Research into 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has demonstrated the impact of C6 substitution on anticancer and antimicrobial activities. eurjchem.comresearchgate.net A bromine atom at the C6 position is a common starting point for further modifications, often through cross-coupling reactions like the Suzuki coupling, which allows for the introduction of various aryl groups. nih.gov A systematic study of 2,6-disubstituted imidazo[4,5-b]pyridines revealed that the nature of the substituent at C6 is critical for antiproliferative activity. For instance, derivatives with a p-hydroxy substituted phenyl ring at the C6 position showed pronounced activity against a range of cancer cell lines. nih.gov
In one study, various aldehydes were reacted to form a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines, and their biological activities were assessed. The results indicated that specific substitutions dramatically enhanced potency. For example, compound 3j (with a 4-(dimethylamino)phenyl group at C2 and bromine at C6) and compound 3h (with a 3,4,5-trimethoxyphenyl group at C2 and bromine at C6) exhibited prominent anticancer activity against MCF-7 and BT-474 breast cancer cell lines. researchgate.net Furthermore, substitutions leading to compounds 3b (2-(4-chlorophenyl)) and 3k (2-(2,4-dichlorophenyl)) resulted in significant antibacterial activity. researchgate.net This highlights that electron-withdrawing and electron-donating groups on the phenyl ring at the C2 position, in combination with the C6-bromo substitution, can tune the biological effect. Generally, the substitution of the pyridine nucleus with a bromine atom markedly increases the antiproliferative activity of imidazo[4,5-b]pyridines. mdpi.com
Substitution at the C7 position has also been a fruitful strategy, particularly in the development of kinase inhibitors. The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at C7 of the imidazo[4,5-b]pyridine scaffold yielded compounds that inhibit a range of kinases, including Aurora-A. nih.gov Further modifications to the N1-substituent of the pyrazole (B372694) ring at C7 led to analogues with distinct binding modes within the kinase active site, demonstrating a clear SAR for this position. nih.gov
N-Alkylation and N-Substitution of the Imidazole Nitrogen
The imidazo[4,5-b]pyridine core possesses multiple nitrogen atoms that can be alkylated, leading to various regioisomers (N1, N3, and N4). The regioselectivity of this reaction is a critical aspect of SAR studies, as the position of the alkyl group can profoundly affect biological activity. researchgate.netnih.gov
Alkylation of the 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine scaffold often yields a mixture of isomers. researchgate.net For instance, N-alkylation with benzyl (B1604629) bromide under basic conditions can result in a mixture of three regioisomers. researchgate.net Studies using phase transfer catalysis conditions have shown that reactions with various alkyl halides can produce N3 and N4 regioisomers, while the use of ethyl bromoacetate (B1195939) can lead to all three N1, N3, and N4 isomers simultaneously. nih.gov The N-benzylation has been observed to occur at a higher ratio on the pyridine nitrogen, yielding the N4-regioisomer. researchgate.net
The nature of the substituent also influences activity. N-methyl substituted imidazo[4,5-b]pyridines have been investigated for their antiproliferative effects. The N-methyl derivative 19 (2-phenyl-6-(4-hydroxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine) proved to be the most active compound in a series of 2,6-disubstituted analogues, suggesting that methylation of the imidazole nitrogen can enhance cytotoxic potency. nih.gov The alkylation with allyl bromide and propargyl bromide on the N3 position has also been successfully performed to create novel derivatives. uctm.edu
Incorporation of Diverse Functional Groups and Heterocyclic Systems
Thiazolidinone-Derived Conjugates
The conjugation of the imidazo[4,5-b]pyridine scaffold with other heterocyclic systems is a common strategy to generate novel chemical entities with enhanced biological profiles. Thiazolidinones, particularly 5-ene-4-thiazolidinones, are a well-known class of compounds in medicinal chemistry, often synthesized via Knoevenagel condensation. nih.gov While direct conjugation of thiazolidinone to the this compound core is not extensively documented in readily available literature, the fusion of related heterocyclic systems, such as a thiazole (B1198619) ring, has been explored. For example, the synthesis of imidazo[4,5-d]thiazolo[5,4-b]pyridine has led to the development of potent IKK2 inhibitors, demonstrating the potential of combining these heterocyclic motifs. nih.gov This suggests that the synthesis of thiazolidinone-imidazo[4,5-b]pyridine conjugates could be a promising, albeit less explored, avenue for discovering new bioactive agents.
Acrylonitrile-Containing Derivatives
The introduction of an acrylonitrile (B1666552) group to the imidazo[4,5-b]pyridine scaffold has been investigated as a strategy to develop compounds with antioxidant potential. The antioxidative properties of novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles have been confirmed, with some derivatives showing significantly improved activity compared to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The reactivity of the acrylonitrile moiety allows for further chemical modifications, making it a versatile functional group for generating libraries of compounds for SAR studies.
Pyrazole-Substituted Analogues
The incorporation of a pyrazole ring onto the imidazo[4,5-b]pyridine core has been particularly successful in the field of kinase inhibitor design. nih.gov Pyrazoles are versatile heterocycles known for their wide range of biological activities. nih.gov
A prominent example involves the introduction of a 1-benzyl-1H-pyrazol-4-yl group at the C7 position of the imidazo[4,5-b]pyridine scaffold. This modification resulted in compound 7a , which was found to inhibit several kinases, including Aurora-A. nih.gov The SAR of this series was explored by modifying the benzyl group on the pyrazole ring. X-ray co-crystallization studies of these analogues with Aurora-A revealed that the orientation of the pyrazole N1-substituent within the ATP-binding site is highly dependent on its chemical nature. For instance, analogues 7a and 14d (with a 5-methylisoxazole (B1293550) substituent) were found to interact with the P-loop of the kinase. In contrast, compounds 14a and 14b , which feature bulkier benzamido-substituted phenyl rings, engage with Thr217 in the post-hinge region. nih.gov These findings provide critical insights for designing next-generation inhibitors that can target different regions of the kinase, potentially improving selectivity and potency.
Iminocoumarin-Fused Systems
The fusion of an iminocoumarin moiety to the imidazo[4,5-b]pyridine core represents a rational design strategy to explore novel chemical space and biological activities. However, investigations into 6-substituted iminocoumarin derivatives of imidazo[4,5-b]pyridine have indicated that this particular derivatization approach may not be fruitful. A study focused on the synthesis and biological evaluation of these fused systems revealed that the resulting compounds exhibited very low biological potential. This suggests that the substitution pattern on the iminocoumarin ring is a critical determinant of biological activity, and further modifications at other positions may be necessary to elicit a desirable pharmacological response.
Indolyl-Substituted Derivatives
The indole (B1671886) nucleus is a prominent scaffold in many biologically active compounds. Its incorporation into the 3H-imidazo[4,5-b]pyridine framework has been explored through hybrid molecules known as meriolins. These compounds are chemical hybrids of meridianins, which are 3-(2-aminopyrimidin-4-yl)indoles, and variolins. Certain meriolin derivatives have demonstrated notable inhibitory activity against cyclin-dependent kinases (CDKs) and have exhibited cytotoxicity in various cancer cell lines. The SAR of these indolyl-substituted derivatives suggests that the indole moiety can be a valuable addition to the imidazo[4,5-b]pyridine core for the development of potent anticancer agents. The specific substitution pattern on both the indole and the imidazopyridine rings, as well as the linker connecting them, are crucial factors influencing their biological activity.
Systematic Evaluation of Substituent Effects on Biological Profiles
The biological activity of 3H-imidazo[4,5-b]pyridine analogues is significantly influenced by the nature and position of substituents on the heterocyclic core. A systematic evaluation of these effects is crucial for the rational design of more potent and selective compounds.
Impact of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the imidazo[4,5-b]pyridine ring system play a pivotal role in modulating their biological activity. Structure-activity relationship studies have consistently shown that the presence of electron-withdrawing groups (EWGs) is often correlated with enhanced biological effects.
For instance, in a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, compounds bearing substituents with strong electron-withdrawing properties on a phenyl ring at the 2-position have demonstrated significant anticancer activity. A comparative analysis indicates a general trend in activity for substituents on the phenyl ring, with halogens and nitro groups often leading to higher potency.
Conversely, the introduction of electron-donating groups (EDGs) at the same position tends to result in a decrease in biological activity. For example, derivatives with amino or methoxy (B1213986) substituents have been found to be less active compared to their halogenated or nitrated counterparts. This suggests that a lower electron density on the substituted phenyl ring may be favorable for the observed biological activity.
The following table summarizes the anticancer activity of selected 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives against MCF-7 and BT-474 breast cancer cell lines, highlighting the influence of different substituents.
| Compound ID | Substituent (R) | Biological Activity |
| 3h | 4-Chlorophenyl | Prominent anticancer activity |
| 3j | 4-Nitrophenyl | Prominent anticancer activity |
| 3f | 4-Aminophenyl | Moderate antibacterial and antifungal activity |
| 3k | 4-Methoxyphenyl | Prominent antibacterial activity |
This trend is not absolute and can be influenced by other factors; however, the preference for electron-withdrawing groups is a recurring theme in the SAR of this class of compounds.
Influence of Steric and Electronic Factors
The position of the substituent on the imidazo[4,5-b]pyridine ring is a crucial steric factor. For example, substitutions at the 2-position of the imidazole ring have been shown to be particularly important for activity. The nature of the group at this position can significantly impact the molecule's ability to fit into the binding pocket of a target enzyme or receptor.
Furthermore, the interplay between steric bulk and electronic properties is evident in the SAR of these compounds. A bulky, electron-withdrawing group may have a different effect compared to a small, electron-withdrawing group. For instance, while a chloro group at the para-position of a phenyl ring at C2 may be beneficial, a larger halogen like iodine at the same position could introduce steric hindrance that negatively impacts activity, despite its similar electronic properties.
Biological Research and Mechanistic Investigations of 3h Imidazo 4,5 B Pyridine 2 Methanamine and Its Research Analogues
Research into Anticancer and Antiproliferative Activity
Derivatives of the 3H-imidazo[4,5-b]pyridine core have demonstrated significant potential as anticancer agents, exhibiting potent antiproliferative effects across a variety of human cancer cell lines.
Numerous studies have documented the cytotoxic effects of 3H-imidazo[4,5-b]pyridine analogues against a panel of human cancer cell lines. For instance, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown prominent anticancer activity against breast cancer cell lines MCF-7 and BT-474. researchgate.neteurjchem.com Other research has highlighted the antiproliferative effects of different analogues on cell lines such as the human colon carcinoma HCT116 and the FLT3-ITD positive acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11. nih.gov
Further investigations into 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed moderate cytotoxic activity against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), K562 (chronic myeloid leukemia), and SaOS2 (osteosarcoma) cells, with K562 being particularly sensitive. nih.gov Similarly, novel tetracyclic imidazo[4,5-b]pyridine derivatives have shown pronounced cytostatic effects in the submicromolar range on HCT116 and MCF-7 cancer cells. irb.hr Amidino-substituted derivatives have also displayed potent, sub-micromolar inhibitory activity against colon carcinoma (SW620). mdpi.comnih.gov
The table below summarizes the in vitro antiproliferative activity of selected 3H-imidazo[4,5-b]pyridine research analogues against various human cancer cell lines.
| Compound/Analogue Class | Cancer Cell Line | Cancer Type | GI₅₀/IC₅₀ (µM) |
| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e) | HCT116 | Human Colon Carcinoma | 0.300 |
| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e) | MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD positive) | 0.104 |
| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e) | MV4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | 0.291 |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridine (Compound 19) | Capan-1 | Pancreatic Adenocarcinoma | 1.45 - 1.90 |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridine (Compound 19) | LN-229 | Glioblastoma | 1.45 - 1.90 |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridine (Compound 19) | DND-41 | Acute Lymphoblastic Leukemia | 1.45 - 1.90 |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridine (Compound 19) | K-562 | Chronic Myeloid Leukemia | 1.45 - 1.90 |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridine (Compound 19) | Z-138 | Non-Hodgkin Lymphoma | 1.45 - 1.90 |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 10) | SW620 | Colon Carcinoma | 0.4 |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) | SW620 | Colon Carcinoma | 0.7 |
| Imidazo[4,5-b]pyridine derived acrylonitriles (Compounds 20, 21, 33) | Various | Diverse Human Cancers | 0.2 - 0.6 |
The antiproliferative activity of 3H-imidazo[4,5-b]pyridine derivatives is often linked to their ability to disrupt the normal progression of the cell cycle. Research into a novel series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines found that the most active compound induced a dose-dependent accumulation of cells in the G2/M phase of the cell cycle in several cancer cell lines. nih.gov This suggests a mechanism of action that is specific to this phase of cell division. nih.gov Further studies on other imidazo[1,2-a]pyridine (B132010) derivatives have also reported the induction of G2/M cell cycle arrest. nih.gov
Enzyme and Receptor Modulation Studies
The biological effects of 3H-imidazo[4,5-b]pyridine derivatives are also attributed to their ability to modulate the activity of key enzymes and receptors involved in cell signaling and proliferation, particularly protein kinases.
A significant breakthrough in this area was the optimization of an imidazo[4,5-b]pyridine-based series of compounds to act as potent kinase inhibitors. One particular analogue, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (designated as compound 27e), was identified as a potent dual inhibitor of both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govacs.orgbohrium.com
This compound demonstrated strong inhibitory activity against Aurora-A and Aurora-B kinases, which are crucial for cell division and often overexpressed in cancers. nih.govnih.govacs.orgbohrium.com Concurrently, it potently inhibited FLT3 kinase and its clinically relevant mutants, FLT3-ITD (internal tandem duplication) and FLT3(D835Y), which are known drivers in acute myeloid leukemia (AML). nih.govnih.govacs.orgbohrium.com The dual inhibition of these targets presents a promising therapeutic strategy for malignancies like AML. nih.govbohrium.com
The kinase inhibition profile for this lead compound is detailed in the table below.
| Kinase Target | Kd (nM) |
| Aurora Kinase A | 7.5 |
| Aurora Kinase B | 48 |
| FLT3 Kinase | 6.2 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
To understand the molecular interactions underpinning kinase inhibition, co-crystallization studies have been performed. The crystal structure of an early analogue bound to Aurora-A revealed that the imidazo[4,5-b]pyridine scaffold forms key hydrogen bonds with the hinge region of the kinase. nih.gov Specifically, the N4 pyridine (B92270) acts as a hydrogen bond acceptor and the N3 imidazole (B134444) acts as a hydrogen bond donor to Ala213 in the hinge. nih.gov Further studies involving the co-crystallization of other analogues with Aurora-A have shown distinct differences in the binding mode, depending on the substituents on the core scaffold. nih.gov These structural insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity. nih.gov
Complement System Factor B Inhibition
The complement system is a critical component of innate immunity, and its dysregulation is implicated in various inflammatory and autoimmune diseases. Complement Factor B is a serine protease essential for the activation of the alternative pathway (AP), which amplifies complement responses. While Factor B is considered an attractive therapeutic target for diseases driven by AP overactivation, current research literature does not extensively detail the specific inhibitory activity of 3H-Imidazo[4,5-b]pyridine-2-methanamine or its direct analogues on this enzyme. Further investigation is required to establish a definitive link and explore the therapeutic potential of this chemical class in complement-mediated diseases.
Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) Inhibition Research
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways that regulate immune responses. semanticscholar.org Consequently, JAK inhibitors are a key area of research for treating autoimmune disorders. semanticscholar.org TYK2, in particular, mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and type 1 interferons. rsc.org
A significant challenge in developing JAK inhibitors is achieving selectivity for a specific family member due to the high homology of their ATP-binding sites in the catalytic domain (JH1). semanticscholar.org A promising strategy to overcome this involves targeting the less conserved pseudokinase (JH2) domain, which regulates the activity of the JH1 domain. semanticscholar.orgnih.gov
Research into analogues such as imidazo[1,2-b]pyridazine (B131497) derivatives has demonstrated the viability of this approach. rsc.orgnih.gov These compounds act as allosteric inhibitors by binding to the TYK2 JH2 domain, leading to potent and selective inhibition of TYK2 signaling. rsc.orgacs.orgresearchgate.net Structure-activity relationship studies have led to the identification of highly potent and selective TYK2 JH2 inhibitors, with some demonstrating efficacy in animal models of inflammatory diseases. nih.gov This research highlights the potential of the broader imidazopyridine scaffold in developing selective kinase inhibitors for immuno-inflammatory conditions. nih.gov
Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that derivatives of 3H-imidazo[4,5-b]pyridine possess inhibitory activity against both COX-1 and COX-2. nih.gov
One study evaluated a series of eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives and found that they inhibited COX-1 with IC50 values between 10 and 43 µmol/L and COX-2 with IC50 values ranging from 9.2 to 279.3 µmol/L. nih.gov Notably, some of these analogues showed preferential inhibition of COX-2. nih.govresearchgate.net Compound 3f , for instance, exhibited approximately two-fold selectivity for COX-2 over COX-1. researchgate.netnih.gov The most potent compound against COX-2 was 3f , with an IC50 value of 9.2 μmol/L. nih.gov These findings suggest that the 3H-imidazo[4,5-b]pyridine core is a suitable scaffold for developing novel anti-inflammatory agents, particularly those targeting COX-2. nih.govresearchgate.net
| Compound | COX-1 IC50 (μmol/L) | COX-2 IC50 (μmol/L) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 3a | 25.3 | 30.5 | 0.83 |
| 3b | 31.6 | 279.3 | 0.11 |
| 3c | 43.0 | 15.2 | 2.83 |
| 3d | 10.0 | 25.6 | 0.39 |
| 3e | 35.2 | 125.4 | 0.28 |
| 3f | 21.8 | 9.2 | 2.37 |
| 3g | 20.5 | 25.3 | 0.81 |
| 3h | 28.5 | 15.8 | 1.80 |
Research on Antioxidative Potential
Antioxidants can neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical and preventing it from causing oxidative damage to cellular components. This process is a key feature of many natural and synthetic antioxidants. While the imidazo[4,5-b]pyridine nucleus has been explored for its antioxidant properties, detailed mechanistic studies specifically elucidating the HAT potential of this compound are not extensively documented. nih.gov However, the presence of amine and hydrogen-donating nitrogen atoms within the heterocyclic structure suggests that a HAT-based mechanism is a plausible pathway for its potential antioxidant activity.
Several standard in vitro assays are used to evaluate the antioxidant capacity of chemical compounds. nih.gov These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netopenagrar.de
A study investigating a series of novel iminocoumarine imidazo[4,5-b]pyridine derivatives found that most of the tested compounds exhibited low antioxidant activity in DPPH and ABTS assays when compared to the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net Similarly, the reducing power measured by the FRAP method was also very low. researchgate.net For many of the derivatives, the 50% inhibitory concentration (IC50) could not be determined under the assay conditions, indicating weak antioxidative features for that specific series of analogues. researchgate.net
Exploration of Additional Biological Activities
Beyond the previously discussed targets, the imidazo[4,5-b]pyridine scaffold has been investigated for a range of other biological activities, demonstrating its broad therapeutic potential.
Anticancer Activity: Several studies have reported the antiproliferative effects of imidazo[4,5-b]pyridine derivatives. One study found that certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives showed prominent anticancer activity against MCF-7 and BT-474 breast cancer cell lines. eurjchem.comresearchgate.net Another investigation into 2,3-diaryl-3H-imidazo[4,5-b]pyridines noted moderate cytotoxic activity against MCF-7 (breast), MDA-MB-468 (breast), K562 (leukemia), and SaOS2 (osteosarcoma) cancer cell lines. nih.gov Furthermore, amidino-substituted imidazo[4,5-b]pyridines have shown selective and potent activity against colon carcinoma cell lines. mdpi.com
Antimicrobial Activity: The imidazo[4,5-b]pyridine nucleus is a promising template for developing new antimicrobial agents. eurjchem.comresearchgate.net Research has described derivatives with significant antibacterial and antifungal properties. researchgate.net For example, specific 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines displayed notable antibacterial activity, while another derivative in the same series showed both antibacterial and antifungal effects. eurjchem.com
Antiviral Activity: The antiviral potential of this scaffold has also been explored. A study on cyano- and amidino-substituted imidazo[4,5-b]pyridines found that certain bromo-substituted derivatives exhibited selective, albeit moderate, activity against the respiratory syncytial virus (RSV). mdpi.com
Other Activities: The structural similarity of imidazopyridines to purines has led to their investigation as inhibitors of various enzymes. mdpi.com This includes their potential as antitrypanosomal agents through the inhibition of methionyl-tRNA synthetase and as angiotensin II receptor antagonists for managing hypertension. mdpi.com
Antimicrobial Research (e.g., Antibacterial, Antifungal)
Derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have demonstrated notable antimicrobial properties. Researchers have synthesized and screened various analogues, revealing a spectrum of activity against both bacterial and fungal pathogens.
In one study, novel 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antimicrobial efficacy. Among the synthesized compounds, certain derivatives exhibited significant activity. Specifically, compounds designated as 3b and 3k showed prominent antibacterial activity, while compound 3f was effective against both bacterial and fungal strains. eurjchem.comscispace.comresearchgate.net These findings suggest that the imidazo[4,5-b]pyridine core can serve as a promising template for the development of new antimicrobial agents. eurjchem.comscispace.comresearchgate.net
Further investigations into other analogues have provided more detailed insights into their antibacterial spectrum. For instance, two specific molecules, 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine (2) and ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate (4) , were tested against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. nih.govmdpi.com The results indicated that Gram-positive bacteria were more susceptible to these compounds than Gram-negative bacteria, which showed greater resistance. nih.govmdpi.com Another compound, 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one , has been identified as a potent antibacterial agent against Bacillus and Staphylococcus aureus, and it also exhibits antimycotic activity against Aspergillus flavus. nih.gov
| Compound | Activity | Details | Source |
|---|---|---|---|
| Compound 3b | Antibacterial | Prominent activity | eurjchem.comscispace.comresearchgate.net |
| Compound 3k | Antibacterial | Prominent activity | eurjchem.comscispace.comresearchgate.net |
| Compound 3f | Antibacterial, Antifungal | Effective against both | eurjchem.comscispace.comresearchgate.net |
| 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine (2) | Antibacterial | More effective against Gram-positive bacteria | nih.govmdpi.com |
| ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate (4) | Antibacterial | More effective against Gram-positive bacteria | nih.govmdpi.com |
| 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one | Antibacterial, Antifungal | Potent against Bacillus, Staphylococcus aureus, and Aspergillus flavus | nih.gov |
Antiviral Research (including Anti-HIV)
The antiviral potential of 3H-imidazo[4,5-b]pyridine derivatives has also been an area of active investigation, with some analogues showing promise against human immunodeficiency virus (HIV) and influenza viruses.
A study focused on the one-pot synthesis of 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines explored their antiviral activity against HIV. nih.gov Among the compounds synthesized, 1-(2',6'-dichlorophenyl)-1H,3H-thiazolo-[3,4-a]imidazo[4,5-b]pyridine (5g) and 1-(2',6'-difluorophenyl)-1H,3H-thiazolo-[3,4-a]imidazo[4,5-b]pyridine (5h) demonstrated reproducible in vitro anti-HIV activity. nih.gov
In other research, a bromo-substituted imidazo[4,5-b]pyridine with a 4-cyanophenyl group at the second position, identified as compound 8 , and another bromo-substituted derivative with an unsubstituted amidino group on the phenyl ring, compound 10 , exhibited weak but broad anti-influenza virus activity. mdpi.com These compounds were found to inhibit all tested subtypes, including H1N1, H3N2, and B. mdpi.com Despite these findings, a broader screening of imidazo[4,5-b]pyridine derivatives did not reveal significant broad-spectrum antiviral activity. mdpi.com
| Compound | Target Virus | Activity | Source |
|---|---|---|---|
| 1-(2',6'-dichlorophenyl)-1H,3H-thiazolo-[3,4-a]imidazo[4,5-b]pyridine (5g) | HIV | Reproducible in vitro anti-HIV activity | nih.gov |
| 1-(2',6'-difluorophenyl)-1H,3H-thiazolo-[3,4-a]imidazo[4,5-b]pyridine (5h) | HIV | Reproducible in vitro anti-HIV activity | nih.gov |
| Compound 8 (bromo-substituted with 4-cyanophenyl group) | Influenza (H1N1, H3N2, B) | Weak but broad anti-influenza activity | mdpi.com |
| Compound 10 (bromo-substituted with unsubstituted amidino group) | Influenza (H1N1, H3N2, B) | Weak but broad anti-influenza activity | mdpi.com |
Anticonvulsant Research
A series of 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides have been designed and synthesized as non-benzodiazepine anticonvulsants. nih.gov A number of these compounds demonstrated submicromolar potency in a [3H]benzodiazepine binding assay and showed good efficacy in protecting rodents against seizures induced by pentylenetetrazole. nih.gov
Within this series, compound 84 emerged as a selective anticonvulsant agent, particularly against pentylenetetrazole-induced seizures in mice. nih.gov Another compound, 148 , was identified as a selective anxiolytic/hypnotic agent. nih.gov Further characterization revealed that compound 148 acts as a full benzodiazepine (B76468) agonist and is effective in animal models of anxiety. nih.gov
Anti-inflammatory Research
The anti-inflammatory potential of 3H-imidazo[4,5-b]pyridine derivatives has been explored through the investigation of their inhibitory effects on cyclooxygenase (COX) enzymes. A study of eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives assessed their in vitro inhibitory activity against COX-1 and COX-2. nih.govnih.gov
The results indicated that these compounds were effective against both enzymes, with COX-1 inhibition observed at IC50 values ranging from 10 to 43 μmol/L, and COX-2 inhibition at concentrations between 9.2 and 279.3 μmol/L. nih.gov Notably, compound 3f exhibited a 2-fold selectivity for COX-2, with IC50 values of 9.2 and 21.8 µmol/L against COX-2 and COX-1, respectively. nih.govnih.gov Molecular docking studies of this compound revealed a binding mode in the active site of the COX-2 enzyme similar to that of celecoxib. nih.govnih.gov The structural variations in the aryl rings of these analogues appeared to influence both their potency and selectivity. nih.gov
| Compound | Target | IC50 (µmol/L) | Selectivity | Source |
|---|---|---|---|---|
| Compound 3f | COX-1 | 21.8 | 2-fold for COX-2 | nih.govnih.gov |
| COX-2 | 9.2 |
Antihistaminic Research
To investigate the bioisosteric replacement of a phenyl nucleus with a 2-pyridyl ring in the antihistamine astemizole (B1665302), a series of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines were synthesized and evaluated for their in vivo antihistaminic activity. nih.gov The activity of these compounds was assessed using the compound 48/80-induced lethality test in rats and the histamine-induced lethality test in guinea pigs. nih.gov
Among the synthesized compounds, compound 37 , the isostere of astemizole, demonstrated the most potent antihistaminic properties in the rat model. nih.gov However, it was noted that astemizole has a longer duration of action and greater total potency. nih.gov
Cardiovascular Research
While the imidazo[4,5-b]pyridine scaffold has been suggested to have potential applications in cardiovascular research, with some derivatives being evaluated as antagonists of angiotensin II and thromboxane (B8750289) A2 receptors, specific research findings on the cardiovascular effects of this compound and its direct analogues are not extensively detailed in the available literature. nih.gov
Computational and Theoretical Chemistry Studies on 3h Imidazo 4,5 B Pyridine 2 Methanamine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods allow for the detailed investigation of molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazo[4,5-b]pyridine derivatives, DFT has been employed to optimize molecular geometries and calculate various electronic properties. mdpi.comuctm.edu Theoretical studies using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been utilized to investigate the global and local reactivities of these compounds. uctm.edu
Key molecular properties derived from DFT calculations include optimized geometries, vibrational frequencies, and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. mdpi.com For instance, a low HOMO-LUMO gap suggests higher reactivity. mdpi.com
Table 1: Calculated Quantum Chemical Properties for Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | HOMO (au) | LUMO (au) | Energy Gap (au) | Electronegativity (χ) |
|---|---|---|---|---|
| Phenyl-3H-imidazo[4,5-b]pyridine | -0.225 | -0.081 | 0.144 | 0.153 |
| Derivative 2 | -0.219 | -0.091 | 0.128 | 0.155 |
| Derivative 4 | -0.221 | -0.093 | 0.128 | 0.157 |
| Derivative 6 | -0.241 | -0.111 | 0.130 | 0.176 |
This table is generated based on representative data discussed in theoretical studies. Actual values can be found in the cited literature. mdpi.com
The electronic structure of imidazo[4,5-b]pyridine derivatives, particularly the distribution of electron density, is crucial for their interaction with biological targets. Molecular Electrostatic Potential (MEP) maps, calculated using DFT, are valuable for identifying the electrophilic and nucleophilic sites within a molecule. mdpi.com These maps visualize the charge distribution and are used to predict regions of a molecule that are likely to be involved in intermolecular interactions, such as hydrogen bonding. mdpi.com
The analysis of HOMO and LUMO orbitals provides further insight into the reactivity of these compounds. The HOMO→LUMO orbital transfer typically occurs over the core phenyl-3H-imidazo[4,5-b]pyridine skeleton. mdpi.com The distribution and energy of these frontier orbitals can explain the intramolecular charge transfer and the stabilization efficiency of the molecule. mdpi.com For example, studies have shown that certain derivatives exhibit more stabilization than others based on their calculated quantum chemical parameters. mdpi.com
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are pivotal in drug discovery for understanding how ligands interact with their protein targets.
Molecular docking simulations have been extensively used to predict how 3H-imidazo[4,5-b]pyridine derivatives bind to the active sites of various protein targets, such as kinases and other enzymes. nih.govnih.gov For instance, docking studies on a series of these derivatives as Mixed-lineage protein kinase 3 (MLK3) inhibitors were performed to assess their binding patterns and affinity toward the MLK3 active site. nih.gov Similarly, docking has been used to investigate the binding mode of these compounds as allosteric inhibitors of Protein kinase B (Akt1). nih.gov
These simulations provide a rational basis for the observed biological activity and help in identifying key interactions that contribute to the binding affinity. The results from docking studies are often quantified by a scoring function, which estimates the binding energy of the ligand-protein complex.
Docking studies not only predict binding affinity but also elucidate the specific binding modes of these inhibitors. nih.govnih.gov They reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues in the protein's active site. mdpi.com
For example, in a study of imidazo[4,5-b]pyridine derivatives as potential antimicrobial agents targeting Dihydrofolate reductase (DHFR), docking results showed that the compounds adopted numerous important interactions with the enzyme's amino acids. mdpi.com Specific derivatives were shown to form strong hydrogen bonds with residues like Asn64 and Arg70, or π-π stacking interactions with Tyr22, providing a structural explanation for their inhibitory activity. mdpi.com This detailed understanding of binding modes is essential for structure-based drug design and the optimization of lead compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ccspublishing.org.cnmdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used for imidazo[4,5-b]pyridine derivatives. nih.govresearchgate.net These approaches correlate the biological activity of compounds with their 3D properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. ccspublishing.org.cnmdpi.com
A typical 3D-QSAR study involves aligning a set of molecules with known activities and then calculating the interaction fields around them. ccspublishing.org.cn The resulting data is then analyzed using partial least-squares (PLS) regression to build a predictive model. ccspublishing.org.cn For a series of imidazopyridine compounds, a CoMFA model might yield a cross-validated correlation coefficient (q²) of 0.665 and a non-cross-validated correlation coefficient (r²) of 0.872, indicating a robust and predictive model. ccspublishing.org.cn CoMSIA models provide additional descriptors, offering a more comprehensive analysis. mdpi.comresearchgate.net
The graphical output of these analyses, known as contour maps, highlights regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov This information is invaluable for designing new derivatives with improved potency and selectivity. nih.govccspublishing.org.cn For example, QSAR models have been successfully developed for imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1), providing insights into the structural requirements for their activity. researchgate.netnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3H-Imidazo[4,5-b]pyridine-2-methanamine |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine |
| 6-bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine |
Advanced Analytical and Spectroscopic Characterization Methodologies for 3h Imidazo 4,5 B Pyridine 2 Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3H-Imidazo[4,5-b]pyridine-2-methanamine, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms and the position of the methanamine substituent. The analysis must also consider the existence of tautomers, primarily the 1H- and 3H- forms, which are common in imidazo[4,5-b]pyridine systems. mdpi.com
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, the primary amine, and the imidazole (B134444) N-H.
Pyridine Ring Protons (H5, H6, H7): The three aromatic protons on the pyridine moiety will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be governed by their position relative to the nitrogen atom and the fused imidazole ring.
Methylene Protons (-CH₂-): The two protons of the methanamine group are aliphatic and adjacent to an electron-withdrawing heterocyclic system. They are expected to resonate as a singlet at approximately 4.0-4.5 ppm. The absence of coupling assumes free rotation and no adjacent protons.
Amine Protons (-NH₂): The primary amine protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, solvent, and temperature, but can generally be expected in the 1.5-3.5 ppm range.
Imidazole Proton (-NH-): The proton on the imidazole nitrogen is acidic and its signal is often broad. It is expected to appear significantly downfield, potentially in the 12.0-14.0 ppm range, as seen in related derivatives. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H7 | ~8.3 | Doublet (d) | Most downfield pyridine proton, adjacent to ring nitrogen. |
| H5 | ~8.0 | Doublet (d) | Pyridine proton influenced by the fused imidazole ring. |
| H6 | ~7.3 | Doublet of Doublets (dd) | Pyridine proton coupled to both H5 and H7. |
| -CH₂- | ~4.2 | Singlet (s) | Methylene protons adjacent to the C2 position. |
| -NH₂ | 1.5 - 3.5 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |
| Imidazole -NH- | 12.0 - 14.0 | Broad Singlet (br s) | Acidic proton, often exchanges with D₂O. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.
Heterocyclic Carbons: The carbons within the fused ring system are expected to appear in the aromatic region (110-160 ppm). The C2 carbon, being bonded to two nitrogen atoms and the methanamine group, would likely be the most downfield of the imidazole carbons (~155 ppm). The pyridine carbons (C5, C6, C7) and the bridgehead carbons (C3a, C7a) will have chemical shifts characteristic of the imidazo[4,5-b]pyridine core. uctm.edu
Methylene Carbon (-CH₂-): The aliphatic carbon of the methanamine group would appear significantly upfield, likely in the range of 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~155 | Imidazole carbon bonded to two nitrogens and the CH₂ group. |
| C7a | ~148 | Bridgehead carbon adjacent to the pyridine nitrogen. |
| C5 | ~142 | Pyridine carbon. |
| C3a | ~135 | Bridgehead carbon. |
| C7 | ~128 | Pyridine carbon. |
| C6 | ~118 | Pyridine carbon. |
| -CH₂- | ~45 | Aliphatic carbon of the methanamine group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The compound has a molecular formula of C₇H₈N₄ and a monoisotopic mass of 148.0749 Da. sigmaaldrich.com
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, showing a strong molecular ion peak ([M+H]⁺) at an m/z of approximately 149.082. uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.
Tandem MS (MS/MS) analysis of the [M+H]⁺ ion would induce fragmentation, providing insight into the molecule's structure. Key fragmentation pathways would likely include:
Loss of the methanamine side chain: Cleavage of the C2-CH₂ bond could result in a fragment corresponding to the loss of ·CH₂NH₂ or related species.
Loss of ammonia (B1221849): A common fragmentation for primary amines is the loss of NH₃ from the molecular ion.
Ring Cleavage: Higher energy collisions could induce cleavage of the pyridine or imidazole rings, yielding characteristic smaller fragments.
Table 3: Predicted ESI-MS Adducts and Fragments for this compound
| Ion Species | Predicted m/z | Notes |
| [M+H]⁺ | 149.082 | Protonated molecular ion. uni.lu |
| [M+Na]⁺ | 171.064 | Sodium adduct. uni.lu |
| [M-NH₃+H]⁺ | 132.056 | Fragment from loss of ammonia. |
| [C₆H₅N₃]⁺ | 120.056 | Fragment corresponding to the imidazo[4,5-b]pyridine core after loss of the CH₂NH group. |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would exhibit several characteristic bands.
N-H Stretching: Two distinct N-H stretching regions are expected. The primary amine (-NH₂) will show two medium-intensity bands (symmetric and asymmetric stretching) around 3300-3400 cm⁻¹. The imidazole N-H will present as a broad absorption band in the 3100-3300 cm⁻¹ region, often overlapping with C-H stretches.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring will appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methylene (-CH₂) group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings will result in a series of sharp absorptions in the 1450-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group (-NH₂) typically gives rise to a medium to strong band around 1600-1650 cm⁻¹, which may overlap with the ring stretching bands.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3400 | Medium |
| Imidazole (-NH-) | Stretch | 3100 - 3300 | Broad, Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |
| Primary Amine (-NH₂) | Bend (Scissoring) | 1600 - 1650 | Medium-Strong |
| Aromatic C=C, C=N | Ring Stretch | 1450 - 1650 | Medium-Strong |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
UV/Vis spectroscopy provides information about the electronic transitions within a conjugated system. The imidazo[4,5-b]pyridine core is a conjugated aromatic system that is expected to absorb UV radiation.
The spectrum would likely be characterized by multiple absorption bands corresponding to π → π* transitions. Based on studies of related imidazo[4,5-b]pyridine derivatives, strong absorptions can be expected in the 250-350 nm range. mdpi.com The exact position of the absorption maxima (λ_max) and the molar absorptivity are sensitive to the solvent and the nature of substituents. The aminomethyl group at the C2 position, acting as an auxochrome, may cause a slight bathochromic (red) shift compared to the unsubstituted parent ring system. This technique is also highly effective for monitoring the progress of reactions involving the chromophore, such as N-alkylation or other substitutions.
Table 5: Predicted UV/Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)
| Predicted λ_max (nm) | Electronic Transition | Chromophore |
| ~260 | π → π | Imidazo[4,5-b]pyridine ring system |
| ~320 | π → π | Imidazo[4,5-b]pyridine ring system |
Future Research Directions and Unexplored Avenues for 3h Imidazo 4,5 B Pyridine 2 Methanamine
Development of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 3H-imidazo[4,5-b]pyridine derivatives has traditionally involved methods such as the condensation of diamines with aldehydes or the use of reductive cyclization. nih.gov However, future efforts must prioritize the development of more efficient, scalable, and sustainable synthetic routes.
Key areas for future research include:
Advanced Catalysis: Exploration of novel catalytic systems beyond traditional palladium/copper co-catalysis is crucial. nih.gov Research into earth-abundant metal catalysts (e.g., iron, nickel, cobalt) could lead to more cost-effective and environmentally friendly synthetic processes. The development of photocatalytic and electrocatalytic methods offers a green alternative for constructing the imidazopyridine core and introducing the 2-methanamine functional group.
Flow Chemistry and Microwave-Assisted Synthesis: Microwave-assisted synthesis has already been shown to reduce reaction times and improve yields for related structures. eurjchem.comresearchgate.net Future work should focus on optimizing these conditions and exploring the application of continuous flow chemistry. Flow synthesis can offer superior control over reaction parameters, enhance safety, and facilitate large-scale production, which is essential for preclinical and clinical development.
One-Pot and Tandem Reactions: Designing elegant one-pot or tandem reaction sequences can significantly improve synthetic efficiency by minimizing intermediate purification steps. Future research could target the development of multi-component reactions that assemble the 3H-Imidazo[4,5-b]pyridine-2-methanamine molecule from simple precursors in a single operation.
| Synthetic Approach | Potential Advantages for Future Research | Relevant Findings from Literature |
| Novel Catalytic Systems | Cost-effectiveness, sustainability, novel reactivity. | Pd/Cu co-catalysis and catalysts like SnCl₂ have been used for imidazo[4,5-b]pyridine synthesis. nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. eurjchem.comresearchgate.net | Proven effective for 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.com |
| Flow Chemistry | Scalability, safety, precise reaction control. | A logical next step for optimizing high-yield reactions. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, step economy. | Reductive cyclization from aldehydes and 2-nitro-3-aminopyridine offers a precedent. nih.gov |
Deepening Structure-Activity Relationship Understanding
A comprehensive understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic profile of this compound. While SAR studies have been conducted on the broader imidazo[4,5-b]pyridine class, specific investigations into the role of the 2-methanamine moiety are lacking. researchgate.netnih.gov
Future research should focus on:
Systematic Derivatization: A systematic exploration of substitutions on the pyridine (B92270) ring, the imidazole (B134444) nitrogen (N3), and the aminomethyl group is necessary. This will help elucidate how modifications to electronics, sterics, and hydrogen bonding capacity impact biological activity and selectivity. For instance, studies on related compounds show that N-alkylation can influence biological outcomes. uctm.edu
Conformational Analysis: The conformational flexibility of the 2-methanamine side chain is likely crucial for its interaction with biological targets. Future studies should employ advanced spectroscopic techniques (e.g., 2D-NMR) and computational modeling to understand the preferred conformations and their influence on binding affinity.
Bioisosteric Replacement: Investigating bioisosteric replacements for the methanamine group could lead to compounds with improved pharmacokinetic properties or novel biological activities. For example, replacing it with groups like hydroxymethyl, aminomethyl-ketone, or small heterocyclic rings could be explored.
| SAR Focus Area | Research Objective | Supporting Evidence from Related Compounds |
| Systematic Derivatization | Elucidate the impact of substituents on activity and selectivity. | Substituents on the phenyl ring at C2 and the pyridine ring are known to modulate anticancer and antimicrobial activity. eurjchem.comresearchgate.net |
| Conformational Analysis | Understand the role of the 2-methanamine side chain conformation in target binding. | The overall 3D structure is critical for kinase hinge-binding. nih.gov |
| Bioisosteric Replacement | Improve potency, selectivity, and ADME properties. | The imidazo[4,5-b]pyridine core itself is a bioisostere of purine, highlighting the success of this strategy. uctm.edu |
Identification of New Biological Targets and Mechanisms of Action
Derivatives of 3H-imidazo[4,5-b]pyridine have been identified as inhibitors of various protein kinases, including c-Met, MLK3, and mTOR, demonstrating their potential in oncology. nih.govnih.govnih.gov However, the full spectrum of biological targets for this compound remains to be discovered.
Unexplored avenues include:
Target Deconvolution: For derivatives showing promising phenotypic effects (e.g., antiproliferative activity), unbiased target deconvolution techniques such as chemical proteomics, thermal proteome profiling, and yeast-3-hybrid screening should be employed. mdpi.com This will help identify novel, unanticipated molecular targets.
Mechanism of Action Studies: Once a target is validated, detailed mechanistic studies are required. This includes enzymatic assays, cellular pathway analysis, and investigation into downstream signaling effects to understand precisely how the compound exerts its biological effect. For example, some derivatives are known to induce cell cycle arrest, but the underlying molecular triggers need further investigation. smolecule.com
Exploring New Therapeutic Areas: Given the structural similarity to purines, which are fundamental to numerous biological processes, the potential applications of this compound may extend beyond cancer. Future screening efforts should explore its activity in areas such as neurodegenerative diseases, viral infections, and inflammatory disorders. uctm.edumdpi.com
| Research Area | Objective | Known Activities of the Scaffold |
| Target Deconvolution | Identify novel molecular targets beyond known kinases. | The scaffold is known to inhibit c-Met, MLK3, and mTOR. nih.govnih.govnih.gov |
| Mechanism of Action | Elucidate the precise molecular pathways affected by the compound. | Some derivatives show anticancer and antimicrobial activity, but detailed mechanisms are often not fully explored. eurjchem.comresearchgate.net |
| New Therapeutic Areas | Expand screening to viral, inflammatory, and CNS disorders. | Derivatives have been investigated for antiviral and anti-inflammatory properties. uctm.edumdpi.com |
Integration of Advanced Computational and Experimental Approaches for Drug Design
The rational design of next-generation analogs of this compound can be significantly accelerated by integrating computational and experimental methods.
Future strategies should involve:
Structure-Based Drug Design (SBDD): Once high-resolution structures of the compound bound to its biological target(s) are obtained (e.g., via X-ray crystallography), SBDD can guide the design of new derivatives with enhanced potency and selectivity. Molecular docking and homology modeling have already been applied to this scaffold to predict binding patterns. nih.gov
Pharmacophore Modeling and Virtual Screening: In the absence of a target structure, ligand-based methods like pharmacophore modeling can be developed from a set of active analogs. These models can then be used for virtual screening of large chemical libraries to identify novel compounds with diverse scaffolds but similar biological activity.
Predictive ADMET Modeling: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Future research should incorporate in silico ADMET prediction early in the design phase. Computational models can forecast properties like solubility, permeability, metabolic stability, and potential off-target toxicities, allowing for the pre-emptive optimization of drug candidates. Density Functional Theory (DFT) has been used to investigate the reactivity of these compounds, which can be extended to predict metabolic fate. uctm.edu
| Integrated Approach | Goal | Current Application in the Field |
| Structure-Based Drug Design | Design new analogs with improved target affinity and selectivity. | Homology modeling and molecular docking have been used to design MLK3 inhibitors. nih.gov |
| Virtual Screening | Identify novel and diverse chemical starting points. | A logical next step for expanding on the current chemical space. |
| Predictive ADMET Modeling | Optimize pharmacokinetic and safety profiles early in development. | DFT has been used to study the global and local reactivity of derivatives. uctm.edu |
Q & A
Q. What are the common synthetic routes for 3H-Imidazo[4,5-b]pyridine-2-methanamine derivatives, and how can reaction conditions be optimized?
Methodological Answer: The compound and its analogs are typically synthesized via Michael addition reactions. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile reacts with arylidenemalononitriles in ethanol under reflux with catalytic piperidine to yield 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. Phase-transfer catalysis (e.g., using p-toluenesulfonic acid in DMF) is effective for halogenated derivatives, as seen in the synthesis of 7-bromo-2-phenyl analogs .
Q. How can spectroscopic data (e.g., NMR, IR) be used to confirm the structure of 3H-Imidazo[4,5-b]pyridine derivatives?
Methodological Answer: Key spectral markers include:
- ¹H NMR : Aromatic protons (δ 7.5–9.0 ppm), NH groups (broad singlets at δ ~13.6 ppm), and substituent-specific signals (e.g., OCH2 at δ 4.6 ppm in acrylonitrile derivatives) .
- IR : Stretching vibrations for nitrile groups (~2200 cm⁻¹) and NH/amine functionalities (~3300 cm⁻¹) .
Consistency with computed DFT spectra (e.g., B3LYP/6-31G*) can validate regioselectivity in adduct formation .
Q. What biological screening approaches are used to evaluate the therapeutic potential of these compounds?
Methodological Answer: Initial screens focus on kinase inhibition (e.g., c-Met kinase) using enzymatic assays with ATP-competitive binding studies. For example, imidazo[4,5-b]pyridines are tested at varying concentrations (1–100 μM) to determine IC50 values . Prototropic behavior in aqueous/organic solvents (studied via fluorescence spectroscopy) can predict bioavailability and pH-dependent activity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, AM1) resolve contradictions in regioselectivity during synthesis?
Methodological Answer: Regioselectivity in reactions like Michael additions is often ambiguous experimentally. DFT calculations (e.g., B3LYP/6-311+G**) compare activation energies of competing pathways. For instance, nucleophilic attack at the CH2 group (vs. NH) is favored due to lower energy barriers (ΔΔG‡ ~3–5 kcal/mol), as shown in the formation of 9-aminoimidazodipyridines . AM1 models are less accurate for hydrogen bonding but useful for preliminary conformational analysis .
Q. How can researchers address unexpected reaction outcomes, such as the formation of bis-acrylonitriles instead of dipyridines?
Methodological Answer: When bis-arylidenemalononitriles fail to yield dipyridines (e.g., forming bis-acrylonitriles instead), mechanistic studies are critical. Proposed pathways include:
- Intermediate Michael adducts decomposing via elimination of malononitrile .
- Competing Knoevenagel condensation (evidenced by isolating acrylonitrile intermediates) .
Solutions involve modifying electron-deficient reactants or using kinetic control (low-temperature, stepwise addition) .
Q. What strategies are used to establish structure-activity relationships (SAR) for kinase inhibitors based on this scaffold?
Methodological Answer: SAR studies require systematic variation of substituents (e.g., aryl groups, nitriles) and correlation with activity. For c-Met inhibitors:
- Electron-withdrawing groups (e.g., CN, Br) at position 6 enhance binding affinity by stabilizing π-π interactions .
- Phenyl substituents at position 2 improve selectivity over related kinases (e.g., EGFR) .
Free-energy perturbation (FEP) simulations can predict binding poses and guide synthetic priorities .
Q. How do solvent effects influence prototropic equilibria in imidazo[4,5-b]pyridines, and what are the implications for experimental design?
Methodological Answer: Prototropic behavior (e.g., keto-enol tautomerism) is solvent-dependent. In aqueous buffers, the enol form dominates (λem ~450 nm), while aprotic solvents (e.g., DMSO) stabilize the keto form (λem ~390 nm) . This affects fluorescence-based assays; thus, solvent choice must align with the target biological environment.
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental regioselectivity?
Methodological Answer:
- Verify basis sets : Upgrade from AM1 to higher-level DFT (e.g., ωB97X-D/cc-pVTZ) for improved accuracy in hydrogen-bonding systems .
- Experimental validation : Use isotopic labeling (e.g., ¹³C NMR) or X-ray crystallography to confirm regiochemistry .
For example, DFT-predicted attack at the CH2 group was confirmed via alternative synthesis of regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
